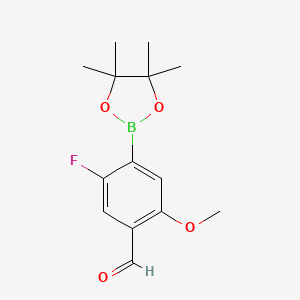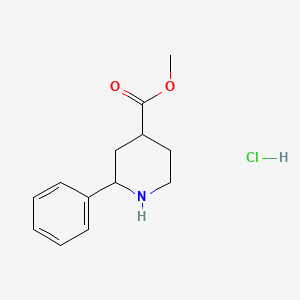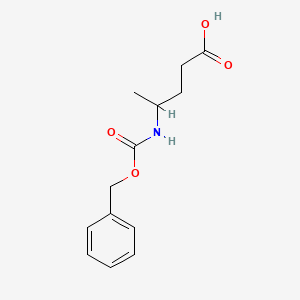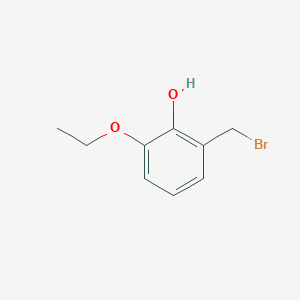![molecular formula C10H10N4O B13573838 5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/no-structure.png)
5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.22 g/mol It is characterized by the presence of a pyrimidine ring and a pyridine ring, connected via an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol typically involves the reaction of pyrimidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Diels–Alder reaction between a key intermediate and a pyridine derivative, followed by further reactions to introduce the aminomethyl group . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.
Applications De Recherche Scientifique
5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound has a similar structure but with an ethylpiperazine group instead of a pyrimidine ring.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: Another similar compound with a triazolo-pyrimidine structure.
Uniqueness
5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol is unique due to its specific combination of a pyrimidine ring and a pyridine ring connected via an aminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H10N4O |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-[(pyrimidin-5-ylamino)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H10N4O/c15-10-2-1-8(4-14-10)3-13-9-5-11-7-12-6-9/h1-2,4-7,13H,3H2,(H,14,15) |
Clé InChI |
XNAFXHSABKOPBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC=C1CNC2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13573768.png)

![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)


![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)
![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
![1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13573820.png)


![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)
